Dimethyl 2-(4-nitrophenyl)malonate
Overview
Description
Dimethyl 2-(4-nitrophenyl)malonate is an organic compound with the molecular formula C11H11NO6. It is a derivative of malonic acid and contains a nitrophenyl group attached to the malonate moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.
Scientific Research Applications
Dimethyl 2-(4-nitrophenyl)malonate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of other compounds .
Safety and Hazards
Dimethyl 2-(4-nitrophenyl)malonate is for R&D use only and is not intended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2-(4-nitrophenyl)malonate can be synthesized through several methods. One common method involves the reaction of dimethyl malonate with 1-bromo-4-nitrobenzene in the presence of potassium phosphate and palladium(II) acetate as a catalyst. The reaction is carried out under an argon atmosphere in dry dioxane at 90°C for 8 hours .
Another method involves the reaction of this compound with potassium carbonate in N,N-dimethylformamide at 0°C to room temperature for 18 hours. Methyl iodide is added to the reaction mixture, and the product is isolated by extraction with ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2-(4-nitrophenyl)malonate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The malonate moiety can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Common electrophiles include alkyl halides and acyl chlorides.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Amino derivatives of this compound.
Substitution: Various substituted malonates depending on the electrophile used.
Mechanism of Action
The mechanism of action of dimethyl 2-(4-nitrophenyl)malonate involves its interaction with molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with biomolecules. The malonate moiety can participate in nucleophilic substitution reactions, forming covalent bonds with electrophiles. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Dimethyl 2-(4-nitrophenyl)malonate can be compared with other similar compounds, such as:
Dimethyl malonate: A diester derivative of malonic acid used in organic synthesis and the fragrance industry.
Diethyl malonate: Another ester derivative of malonic acid with similar applications in organic synthesis.
Methyl 2-(4-nitrophenyl)malonate: A similar compound with a methyl ester group instead of a dimethyl ester group.
This compound is unique due to the presence of the nitrophenyl group, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
dimethyl 2-(4-nitrophenyl)propanedioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c1-17-10(13)9(11(14)18-2)7-3-5-8(6-4-7)12(15)16/h3-6,9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUABAXAUVLRNX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377393 | |
Record name | dimethyl 2-(4-nitrophenyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4033-88-9 | |
Record name | dimethyl 2-(4-nitrophenyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30377393 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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